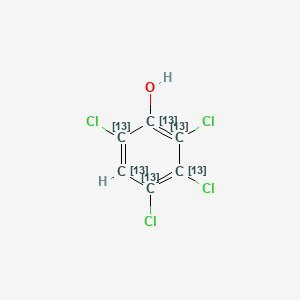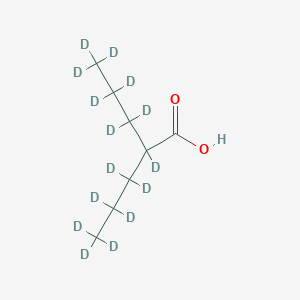
Calcifediol-d3
Übersicht
Beschreibung
Calcifediol-d3, also known as 25-hydroxyvitamin D3, is a form of vitamin D produced in the liver by hydroxylation of vitamin D3 (cholecalciferol). It is a crucial intermediate in the metabolic pathway of vitamin D, which is essential for calcium and phosphate homeostasis and bone mineralization. This compound is often used to assess vitamin D status in the body and is also employed in the treatment of vitamin D deficiency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcifediol-d3 is synthesized through the hydroxylation of cholecalciferol (vitamin D3) at the 25th carbon position. This process is typically carried out using cytochrome P450 enzymes, particularly CYP2R1, in the liver. The reaction conditions involve maintaining an appropriate pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of this compound involves the bioconversion of vitamin D3 using microbial or enzymatic systems. This method is preferred due to its efficiency and higher yield compared to chemical synthesis. The process includes fermentation using specific strains of microorganisms that express the necessary hydroxylase enzymes .
Analyse Chemischer Reaktionen
Types of Reactions: Calcifediol-d3 primarily undergoes hydroxylation reactions. The most significant reaction is its further hydroxylation in the kidney to form calcitriol (1,25-dihydroxyvitamin D3), the active hormonal form of vitamin D.
Common Reagents and Conditions:
Hydroxylation: Catalyzed by cytochrome P450 enzymes such as CYP27B1.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions involving oxidizing or reducing agents.
Major Products:
Calcitriol (1,25-dihydroxyvitamin D3): Formed by the hydroxylation of this compound in the kidney.
Wissenschaftliche Forschungsanwendungen
Calcifediol-d3 has a wide range of applications in scientific research:
Wirkmechanismus
Calcifediol-d3 exerts its effects by being converted to calcitriol in the kidney. Calcitriol then binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. This interaction influences various biological processes, including bone mineralization, immune response, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Cholecalciferol (Vitamin D3): The precursor of calcifediol-d3, synthesized in the skin upon exposure to ultraviolet B radiation.
Ergocalciferol (Vitamin D2): Another form of vitamin D, derived from plant sources and fungi.
Calcitriol (1,25-dihydroxyvitamin D3): The active hormonal form of vitamin D, produced from this compound in the kidney.
Comparison: this compound is unique in its rapid conversion to calcitriol, making it more effective in quickly raising serum 25-hydroxyvitamin D levels compared to cholecalciferol and ergocalciferol. It also has a more predictable dose-response curve and better absorption in individuals with fat malabsorption issues .
Eigenschaften
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUBBDSIWDLEOM-CMMPNOGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747283 | |
| Record name | (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140710-94-7, 1262843-45-7 | |
| Record name | (εR,1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-Hydroxy-2-(methylene-d2)cyclohexylidene]ethylidene-2-d]octahydro-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140710-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











